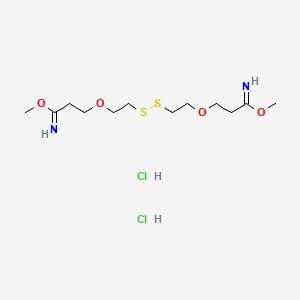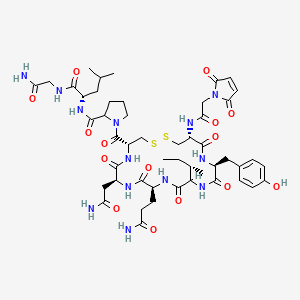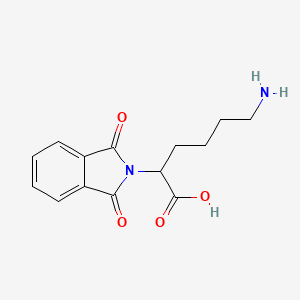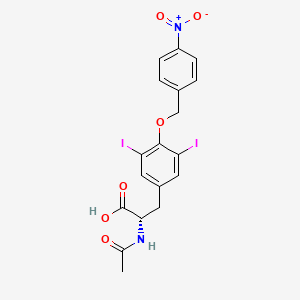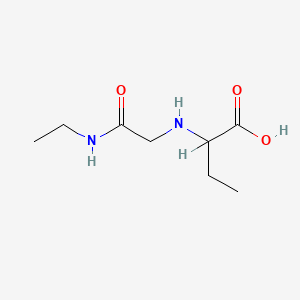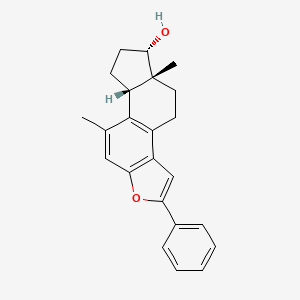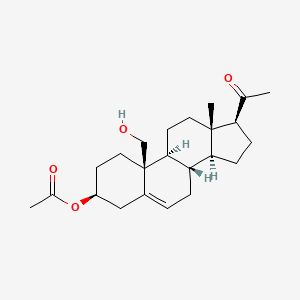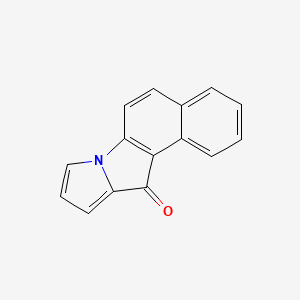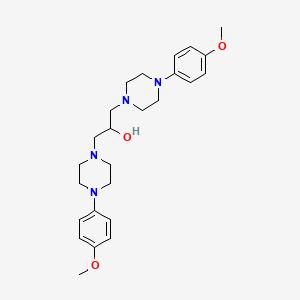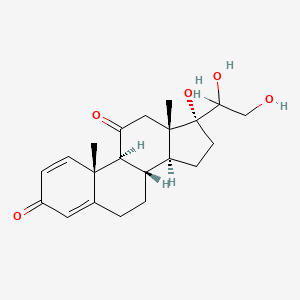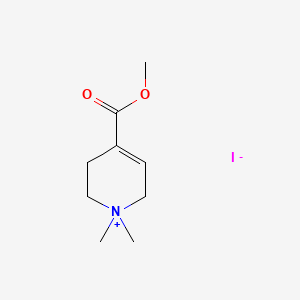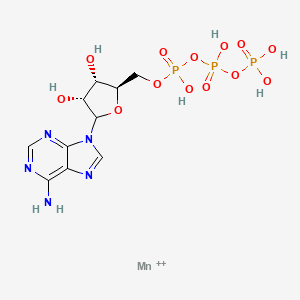
Manganese adenosine triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.
科学的研究の応用
Interaction with Chromaffin Granules
Manganese adenosine triphosphate (Mn-ATP) has been studied in the context of adrenal chromaffin granules. In a study by Daniels, Williams, and Wright (1978), Mn cations were used as a probe to examine the interactions between ATP, metal ions, adrenaline, and chromogranin proteins in bovine adrenal chromaffin granules. This research highlighted Mn's role as an effective perturbing probe of structure in these granules (Daniels, Williams, & Wright, 1978).
Role in Photosynthetic Phosphorylation
Mn-ATP's interaction with magnesium and its effects in photosynthetic phosphorylation were explored in a study by Mudd (1959). This research found a critical ratio of magnesium and adenosine phosphates, including Mn-ATP, in enzymatically catalyzed reactions, underscoring the compound's significance in bioenergetic processes (Mudd, 1959).
Mitochondrial Function in Manganese Deficiency
Hurley, Theriault, and Dreosti (1970) investigated the effects of manganese deficiency on liver mitochondria, focusing on oxidative phosphorylation and the role of ATP. They found that while adenosine triphosphate formation to oxygen consumption ratios were normal in manganese-deficient mice, there were reductions in oxygen uptake and mitochondrial structural abnormalities (Hurley, Theriault, & Dreosti, 1970).
MnDPDP and Manganese Chloride on Cardiac Energy Metabolism
The effects of manganese dipyridoxyl diphosphate (MnDPDP) and manganese chloride (MnCl2) on cardiac energy metabolism and manganese accumulation were investigated by Brurok et al. (1997). They found that both compounds influenced cardiac metabolism and led to tissue accumulation of manganese, though with differing potencies (Brurok et al., 1997).
ATP Conformation on Pyruvate Kinase
Sloan and Mildvan (1976) conducted a study on the conformation of ATP in the manganese complex of pyruvate kinase from rabbit muscle. Their research provided insights into the interaction between ATP and manganese in enzymatic processes (Sloan & Mildvan, 1976).
Manganese Poisoning and Biochemical Observations
Chandra, Seth, and Mankeshwar (1974) studied the clinical and biochemical aspects of manganese poisoning, focusing on serum adenosine deaminase levels and their relationship with manganese exposure. This study highlighted the biochemical effects of manganese on ATP-related enzymes (Chandra, Seth, & Mankeshwar, 1974).
Creatine Kinase Activity and Mn-ATP
O'Sullivan and Cohn (1966) explored the manganese-enzyme-substrate complexes of creatine kinase with ATP, revealing the enzyme's interaction with Mn-ATP and its implications for muscle metabolism (O'Sullivan & Cohn, 1966).
Mn-ATP in DNA Replication Fidelity
Beckman, Mildvan, and Loeb (1985) investigated the effects of manganese on DNA replication fidelity, particularly focusing on Mn-ATP interactions with Escherichia coli DNA polymerase I. Their findings contribute to understanding the role of Mn-ATP in genetic processes (Beckman, Mildvan, & Loeb, 1985).
特性
CAS番号 |
56842-80-9 |
|---|---|
製品名 |
Manganese adenosine triphosphate |
分子式 |
C10H16MnN5O13P3+2 |
分子量 |
562.12 g/mol |
IUPAC名 |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/C10H16N5O13P3.Mn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/t4-,6-,7-,10?;/m1./s1 |
InChIキー |
VQCJUDCUQJNKCF-JJJJRQIZSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
同義語 |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



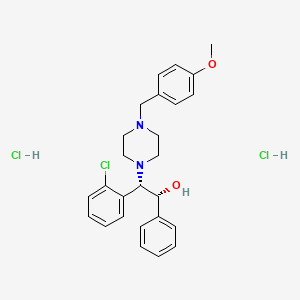
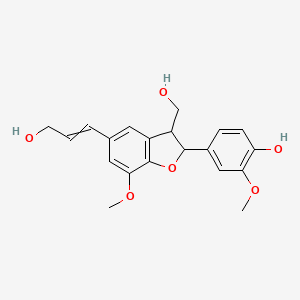
![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
